molecular formula C8H10N4 B14081971 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine

2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine

Cat. No.: B14081971
M. Wt: 162.19 g/mol
InChI Key: CSPMZQFKOKGJEK-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine (CAS# 2743340-05-6) is a high-purity chemical compound supplied for research purposes. This compound belongs to the imidazo[1,2-a]pyrazine chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Researchers value this heterocyclic system for its potential in drug discovery, particularly in the development of kinase inhibitors . The structural motif is also being investigated in antibacterial research, as related 8-amino imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of bacterial type IV secretion systems, targeting VirB11 ATPases such as HP0525 in Helicobacter pylori . This suggests potential for novel antibacterial mechanisms. The compound is characterized by its molecular formula C8H10N4 and a molecular weight of 162.20 g/mol . It is offered with a guaranteed purity of 98% or greater . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the product's Certificate of Analysis for detailed specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyrazin-6-amine

InChI

InChI=1S/C8H10N4/c1-5-3-12-4-7(9)11-6(2)8(12)10-5/h3-4H,9H2,1-2H3

InChI Key

CSPMZQFKOKGJEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C)N

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization of 2,8 Dimethylimidazo 1,2 a Pyrazin 6 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule, allowing for their structural assignment. In the case of 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the heterocyclic core, the protons of the two methyl groups, and the protons of the amine substituent.

The chemical shifts (δ) are influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and substituents. The protons on the pyrazine (B50134) and imidazole (B134444) rings of related derivatives typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. nih.gov For instance, in similar imidazo[1,2-a]pyrazine (B1224502) systems, the proton on the pyrazine ring can appear as a singlet around δ 8.12-9.03 ppm, while the proton on the imidazole portion of the fused ring system is often observed as a singlet around δ 7.42 ppm. nih.gov

The methyl groups at positions C2 and C8 are expected to appear as sharp singlets in the upfield region, typically around δ 2.5 ppm. The amine (NH₂) protons at the C6 position would likely produce a broader singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data are estimated based on characteristic values for structurally similar imidazo[1,2-a]pyrazine derivatives.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3 (imidazole ring)7.4 - 7.6Singlet
H-5 (pyrazine ring)8.0 - 8.2Singlet
C2-CH₃2.4 - 2.6Singlet
C8-CH₃2.5 - 2.7Singlet
C6-NH₂Variable (e.g., 3.0 - 5.0)Broad Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule, thereby elucidating the carbon skeleton. The spectrum for this compound would show signals corresponding to all eight carbon atoms in the structure.

The carbons of the heterocyclic rings are expected to resonate in the downfield region (typically δ 110-160 ppm) due to their aromatic character and proximity to electronegative nitrogen atoms. The specific chemical shifts allow for the differentiation of the quaternary carbons (C2, C6, C8, C9a) from the carbons bearing a hydrogen atom (C3, C5). The carbons of the two methyl groups (at C2 and C8) would appear in the upfield region of the spectrum. The structural confirmation of newly synthesized imidazo[1,2-a]pyrazine derivatives consistently relies on the analysis of their ¹³C NMR spectra alongside other spectroscopic data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are estimated based on general principles and analysis of related heterocyclic systems.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2145 - 150
C3115 - 120
C5125 - 130
C6140 - 145
C8135 - 140
C9a130 - 135
C2-CH₃15 - 20
C8-CH₃20 - 25

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for definitive structural assignment, especially for complex molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity.

HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would unequivocally link the ¹H signals for H-3 and H-5 to the ¹³C signals for C-3 and C-5, respectively, and confirm the assignments of the methyl protons to their corresponding methyl carbons.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly powerful for assigning quaternary carbons, which are not visible in an HSQC spectrum. For this compound, HMBC would show correlations from the methyl protons to the ring carbons at C2 and C8, confirming their positions. Complete assignments of ¹H and ¹³C NMR data for various heterocyclic derivatives are routinely achieved using these 2D NMR techniques. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For imidazo[1,2-a]pyrazine derivatives, MS and high-resolution mass spectrometry (HRMS) are standard methods for confirming their structures.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, nitrogen-containing heterocyclic compounds. In ESI-MS analysis, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (molecular formula C₈H₁₀N₄, molecular weight 162.19 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion peak at an m/z value of approximately 163.2. This analysis provides rapid confirmation of the molecular weight of the synthesized compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, which is a definitive method for confirming its chemical identity. The experimentally measured accurate mass of the [M+H]⁺ ion is compared to the theoretically calculated mass. A close match between these two values provides strong evidence for the proposed structure. The use of HRMS is a standard and essential step in the characterization of novel imidazo[1,2-a]pyrazine derivatives. nih.gov

Table 3: HRMS Data for this compound

Ion FormulaCalculated Exact Mass [M+H]⁺Observed Mass [M+H]⁺
C₈H₁₁N₄⁺163.09782~163.0978

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting them and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively available in the public domain, the fragmentation pathways can be predicted based on the known fragmentation patterns of related heterocyclic amines and imidazopyrazine cores.

Upon ionization, typically forming the protonated molecule [M+H]⁺, the this compound ion would be expected to undergo a series of characteristic fragmentation reactions. The fused ring system, containing both imidazole and pyrazine moieties, offers several potential sites for bond cleavage.

Predicted Fragmentation Pathways:

Loss of Methyl Radicals: The presence of two methyl groups suggests that a primary fragmentation pathway would involve the loss of a methyl radical (•CH₃), leading to the formation of a stable ion. This is a common fragmentation for methylated aromatic and heterocyclic systems.

Ring Cleavage: The imidazopyrazine core can undergo ring opening followed by fragmentation. Cleavage of the pyrazine ring is a likely event, potentially involving the loss of small neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN), which are common losses from nitrogen-containing heterocyclic compounds.

Amine Group Fragmentation: The primary amine group at the 6-position can also direct fragmentation. A common pathway for primary amines is the loss of ammonia (B1221849) (NH₃) or an aminyl radical (•NH₂).

A plausible fragmentation cascade could initiate with the loss of a methyl group from the protonated molecule, followed by the cleavage of the pyrazine ring. The resulting fragment ions would provide valuable information for confirming the connectivity of the core structure and the position of the substituents.

Table 1: Predicted Major Fragment Ions in MS/MS of Protonated this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragment Structure
[M+H]⁺[M+H - 15]⁺•CH₃Ion resulting from loss of a methyl radical
[M+H]⁺[M+H - 17]⁺NH₃Ion resulting from loss of ammonia
[M+H - 15]⁺[M+H - 15 - 27]⁺HCNIon resulting from subsequent loss of hydrogen cyanide

It is important to note that these pathways are predictive. Detailed high-resolution mass spectrometry (HRMS) and MS/MS experiments would be required to confirm the exact fragmentation patterns and establish the definitive structures of the product ions for this compound.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Expected Characteristic IR Absorption Bands:

N-H Stretching: The primary amine group (-NH₂) at the 6-position should exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically of medium intensity.

C-H Stretching: The aromatic C-H stretching vibrations from the imidazopyrazine ring and the aliphatic C-H stretching from the two methyl groups are expected to appear in the 2900-3100 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused heterocyclic ring system will give rise to a series of complex bands in the fingerprint region, typically between 1450 and 1650 cm⁻¹.

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group is expected to be observed around 1580-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds in the ring and the C-NH₂ bond will appear in the 1200-1350 cm⁻¹ region.

C-H Bending: Out-of-plane and in-plane bending vibrations of the aromatic and methyl C-H bonds will be present in the fingerprint region below 1500 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Primary Amine (-NH₂)N-H Bend1580 - 1650
Aromatic/Heterocyclic RingsC-H Stretch3000 - 3100
Methyl Groups (-CH₃)C-H Stretch2850 - 2970
Imidazopyrazine CoreC=N and C=C Stretch1450 - 1650
C-N BondsC-N Stretch1200 - 1350

Analysis of the precise positions and intensities of these bands in an experimental spectrum would allow for the confirmation of the presence of these key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyrazine core of this compound constitutes a conjugated system, which is expected to give rise to characteristic absorptions in the UV-Vis region. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (π*).

The UV-Vis spectrum of this compound is predicted to exhibit absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε) and are expected to occur at shorter wavelengths (higher energy). The extensive conjugation in the fused ring system will likely result in strong absorption bands.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These are generally of lower intensity (smaller ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions.

The presence of the amino group (-NH₂) and methyl groups (-CH₃) as substituents on the imidazopyrazine ring will influence the exact positions and intensities of these absorption bands. These auxochromic groups can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). The specific solvent used for the analysis will also play a role, as solvent polarity can affect the energies of the molecular orbitals.

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

Type of TransitionInvolved OrbitalsExpected Wavelength RegionExpected Intensity
π → ππ → πShorter Wavelengths (UV)High
n → πn → πLonger Wavelengths (UV/Visible)Low

Experimental determination of the UV-Vis spectrum would provide valuable data on the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecular structure and providing insights into the packing of molecules in the crystal lattice.

Currently, there is no publicly available crystal structure for this compound. However, if suitable single crystals of the compound or a derivative could be grown, X-ray diffraction analysis would yield a wealth of structural information.

Data Obtainable from X-ray Crystallography:

Confirmation of Connectivity: The analysis would unambiguously confirm the fused imidazo[1,2-a]pyrazine ring system and the positions of the two methyl groups and the amine substituent.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the electronic structure, such as the degree of bond delocalization within the aromatic system.

Molecular Conformation: The planarity of the fused ring system could be assessed, and the orientation of the substituents relative to the ring would be determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any hydrogen bonding involving the amine group and other intermolecular forces that stabilize the crystal structure.

Table 4: Hypothetical Crystallographic Data Table for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, C2/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Z (Molecules per unit cell)Integer value
Key Bond LengthsC-C, C-N, C-H bond distances
Key Bond AnglesAngles defining the molecular geometry
Hydrogen BondingDonor-Acceptor distances and angles

Obtaining a crystal structure would provide the most complete picture of the solid-state conformation and intermolecular interactions of this compound.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2,8 Dimethylimidazo 1,2 a Pyrazin 6 Amine Analogs

Methodologies for SAR Elucidation in Imidazopyrazine Series

The elucidation of SAR in the imidazopyrazine series involves a variety of medicinal chemistry strategies aimed at understanding how different structural modifications influence the biological activity of the compounds. These methodologies are essential for optimizing lead compounds and developing new therapeutic agents.

Scaffold hopping and bioisosteric replacements are powerful techniques in drug discovery used to identify novel core structures with similar biological activities to a known active compound. Bioisosterism involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties, with the aim of maintaining or improving the desired biological activity while optimizing other properties such as selectivity, toxicity, or pharmacokinetics.

In the context of the imidazopyrazine scaffold, these strategies could involve replacing the imidazo[1,2-a]pyrazine (B1224502) core with other bicyclic heteroaromatic systems or modifying peripheral functional groups with their bioisosteres. For instance, the pyrazine (B50134) ring could be replaced with a pyridine (B92270) or pyrimidine (B1678525) ring to explore different hydrogen bonding patterns and electronic distributions.

A more common and direct approach to understanding SAR is the systematic variation of substituents at different positions of the imidazo[1,2-a]pyrazine core. nih.gov This involves synthesizing a library of analogs where each position of interest is modified with a range of functional groups possessing diverse electronic, steric, and lipophilic properties. The biological activities of these analogs are then evaluated to determine the impact of each substitution. For the 2,8-dimethylimidazo[1,2-a]pyrazin-6-amine scaffold, systematic variation would focus on the 2, 6, and 8 positions to probe the chemical space around the core structure.

Impact of Substitution at the 2, 6, and 8 Positions on In Vitro Biological Activity Profiles

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Studies on various imidazopyrazine analogs have provided insights into the importance of substitutions at the 2, 6, and 8 positions.

The methyl groups at the C-2 and C-8 positions of this compound are expected to play a significant role in its biological activity. While specific studies on this exact compound are limited, research on related imidazopyrazine series provides valuable insights. For instance, in a series of 6-methyl-imidazo[1,2-a]pyrazine derivatives, the presence of the methyl group was a common feature in compounds exhibiting antioxidant and antimicrobial activities.

The methyl groups can influence the molecule's properties in several ways:

Electronic Effects: Methyl groups are weakly electron-donating, which can affect the electron density of the imidazopyrazine ring system and its ability to participate in interactions such as pi-stacking or hydrogen bonding.

Lipophilicity: The addition of methyl groups generally increases the lipophilicity of a molecule, which can impact its solubility, cell permeability, and metabolic stability.

The following table summarizes the general impact of alkyl substitutions on the imidazopyrazine core based on findings from related compound series.

Position of SubstitutionType of Alkyl GroupGeneral Impact on Biological Activity
C-2Small alkyl (e.g., methyl)Often tolerated and can contribute to favorable interactions.
C-8Small alkyl (e.g., methyl)Can influence binding and selectivity.

The amine group at the C-6 position is a critical determinant of the biological activity of this compound. Amine groups are versatile functional groups that can act as hydrogen bond donors and acceptors, and they can also be protonated at physiological pH, allowing for ionic interactions.

In studies of related 8-amino-imidazo[1,2-a]pyrazine derivatives, the amino group was found to be crucial for their activity as ATPase inhibitors. nih.gov Similarly, research on 6-substituted imidazo[1,2-a]pyridines has shown that the nature of the substituent at this position significantly influences their biological effects.

The significance of the C-6 amine can be attributed to its ability to:

Form key hydrogen bonds with amino acid residues in the active site of a target protein.

Participate in electrostatic interactions when protonated.

Serve as a point of attachment for further chemical modifications to explore SAR.

The table below illustrates the importance of the amino group at various positions in related imidazopyrazine structures.

Position of Amine GroupType of Biological ActivityImportance of Amine Group
C-6Anticancer, AntiviralOften critical for activity, participating in key interactions.
C-8Antioxidant, ATPase inhibitionEssential for activity, with modifications influencing potency. nih.gov

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of a molecule is a key factor that governs its interaction with biological targets. Conformational analysis of imidazo[1,2-a]pyrazine derivatives helps in understanding their preferred spatial arrangements and how these conformations influence their biological activity. rsc.orgnih.gov

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in stabilizing specific conformations. nih.gov For this compound, the orientation of the C-6 amine group and the rotational freedom of the methyl groups can be influenced by intramolecular and intermolecular interactions.

Theoretical and experimental studies on substituted imidazo[1,2-a]pyrazines have shown that different rotameric conformations can be stabilized by intramolecular hydrogen bonds. rsc.orgnih.gov The relative populations of these conformations can be affected by the strength of these interactions. Understanding the preferred conformation of this compound is essential for designing analogs that can adopt the optimal geometry for binding to their biological target. Computational methods, such as density functional theory (DFT), are often employed to predict the stable conformations and to study the electronic properties of these molecules. rsc.orgnih.gov

Ligand Efficiency and Chemical Probe Development Considerations

For instance, in the development of imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with TARP γ-8, the incorporation of a para-fluorophenyl group at the C-2 position was found to retain potency and improve lipophilic ligand efficiency (LLE) compared to a para-chlorophenyl analog. nih.gov This highlights a rational design approach where even subtle changes to a substituent can enhance the efficiency of the ligand-target interaction.

The ultimate goal of such optimization is often the development of a chemical probe. A chemical probe is a highly potent, selective, and well-characterized small molecule tool used to study the function of a specific protein or pathway in cells and organisms. A series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6). nih.gov Through focused optimization, tool compounds were developed with low-nanomolar Brk inhibition activity, high selectivity against other kinases, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov These characteristics are essential for a high-quality chemical probe, enabling the exploration of Brk's role in oncology. nih.gov

The table below illustrates the Structure-Activity Relationship (SAR) and properties of key imidazo[1,2-a]pyrazine analogs developed as TARP γ-8 selective AMPAR negative modulators. nih.gov

CompoundR1R2γ-8 pIC50LLE
6p-Cl-Php-OH-Ph7.84.5
7p-F-Php-OH-Ph7.94.8
8p-F-Php-OMe-Ph6.33.6
9p-F-Php-NH2-Ph7.24.4
11p-F-PhOxindole9.25.5
12p-F-PhIndazole9.15.7

Comparative SAR with Related Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyridazines

The imidazo[1,2-a]pyrazine scaffold is part of a larger family of nitrogen-bridged heterocyclic compounds that includes imidazo[1,2-a]pyridines and imidazo[1,2-a]pyridazines. While sharing a common imidazo-fused core, the distinct electronic properties and geometries of the fused six-membered ring (pyrazine, pyridine, or pyridazine) lead to significant differences in their pharmacological profiles and SAR.

Imidazo[1,2-a]pyridines: This scaffold is arguably the most extensively studied among the three. SAR studies on imidazo[1,2-a]pyridines have revealed that substitutions at the C2, C3, and C6 positions are crucial for a range of biological activities. For example, in the development of ligands for detecting beta-amyloid plaques, a 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) derivative showed high binding affinity. nih.gov The SAR indicated that the 2-phenyl group and the 6-halogen substituent were critical for potent binding. nih.gov In other studies targeting cyclin-dependent kinases, the nature and position of substituents on the imidazo[1,2-a]pyridine (B132010) core dictate both potency and selectivity.

Imidazo[1,2-a]pyrazines: Compared to imidazo[1,2-a]pyridines, the pyrazine ring introduces an additional nitrogen atom. This change significantly alters the molecule's electronics, hydrogen bonding capacity, and metabolic stability. For imidazo[1,2-a]pyrazine derivatives, substitutions at the C2, C3, C6, and C8 positions have been explored. SAR studies on anticancer agents showed that the nature of groups at these positions heavily influences cytotoxic effects. nih.gov For instance, amination at the C8 position was found to enhance antioxidant activity in one series of compounds. The additional nitrogen atom in the pyrazine ring provides a vector for molecular interactions that is absent in the pyridine ring, allowing for different binding modes and selectivity profiles.

The following table provides a comparative overview of key substituted positions and their associated biological activities across the three related scaffolds.

ScaffoldKey Substitution PositionsExample Biological ActivitiesReference
Imidazo[1,2-a]pyrazineC2, C3, C6, C8Anticancer, Kinase Inhibition, AMPAR Modulation nih.govnih.gov
Imidazo[1,2-a]pyridineC2, C3, C6, C7Aβ Plaque Imaging, Kinase Inhibition, Anti-inflammatory nih.govnih.gov
Imidazo[1,2-a]pyridazineC2, C3, C6, C8Anticancer, Antineuropathic, Anti-inflammatory researchgate.net

Molecular Mechanisms and Biochemical Interactions of Imidazo 1,2 a Pyrazin 6 Amine Derivatives

Investigation of Molecular Target Engagement (In Vitro Biochemical Assays)

In vitro biochemical assays are crucial for elucidating the direct molecular interactions of a compound with its biological targets. For imidazo[1,2-a]pyrazin-6-amine (B3086519) derivatives, these studies have primarily focused on their ability to inhibit specific enzymes and interact with cellular receptors.

Enzyme Inhibition Studies (e.g., PI3Kα, ATP Synthase, Bromodomains)

The imidazo[1,2-a]pyrazine (B1224502) scaffold has been identified as a promising framework for the development of kinase inhibitors. Notably, derivatives of this class have shown potent inhibitory activity against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.govsemanticscholar.org The PI3K family of lipid kinases plays a critical role in cell growth, proliferation, differentiation, and motility. nih.govsemanticscholar.org Aberrant activation of the PI3K pathway is linked to numerous forms of cancer. nih.govsemanticscholar.org

Systematic structure-activity relationship (SAR) studies on 2,6,8-substituted imidazo[1,2-a]pyridine (B132010) derivatives have led to the identification of potent PI3Kα inhibitors with nanomolar efficacy. nih.gov For instance, certain modifications at the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine ring were explored to enhance potency and selectivity. nih.gov One of the most promising compounds identified from a series of 32 novel derivatives exhibited an IC50 of 150 nM against PI3Kα in enzymatic assays. nih.gov

While the imidazo[1,2-a]pyrazine core is central to these inhibitory activities, there is a lack of specific published research detailing the direct inhibitory effects of 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine on ATP synthase or bromodomains. However, other related heterocyclic structures, such as 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives, have been investigated as novel BRD4 inhibitors, suggesting that the broader imidazopyrazine class has the potential for bromodomain interactions.

Receptor Antagonism/Agonism at the Cellular Level (e.g., Neuropeptide S Receptor)

The interaction of imidazo[1,2-a]pyrazine derivatives with G-protein coupled receptors (GPCRs) is an area of active investigation. While direct studies on this compound are limited, research on the closely related imidazopyridine scaffold has revealed potent antagonist activity at the Neuropeptide S (NPS) receptor. nih.gov The NPS/NPSR system is involved in various physiological responses, and its modulation is of therapeutic interest for conditions like sleep and anxiety disorders. nih.gov A high-throughput screening campaign identified a 3-(diphenylphosphorothioyl)-1,2-dimethylimidazo[1,2-a]pyridin-1-ium compound as a novel antagonist of the NPS pathway. nih.gov This finding highlights the potential for imidazo-heterocycles to interact with GPCRs, although specific data for this compound at the Neuropeptide S Receptor is not currently available.

Cellular Pathway Modulation (Non-Clinical Cell-Based Assays)

Cell-based assays provide a more integrated view of a compound's biological effects, revealing its impact on cellular pathways and functions.

Gene Splicing Modulation (e.g., SMN2 gene splicing)

A significant area of research for imidazo[1,2-a]pyrazine derivatives is their ability to modulate the splicing of the Survival Motor Neuron 2 (SMN2) gene. Spinal muscular atrophy (SMA) is a debilitating genetic disorder caused by mutations or deletions in the SMN1 gene, leading to reduced levels of functional SMN protein. nih.gov The SMN2 gene, a close paralog of SMN1, primarily produces a truncated, unstable protein due to the alternative splicing and exclusion of exon 7. nih.gov

Small molecules that can modify the splicing of SMN2 to increase the production of the full-length, functional SMN protein are a promising therapeutic strategy for SMA. nih.gov Research in this area has led to the discovery of pyridopyrimidinone and other heterocyclic small molecules that act as SMN2 splicing modifiers. nih.gov While specific data on this compound is not detailed, the broader class of related nitrogen-containing heterocycles has been a focus of such discovery efforts. nih.gov

Antiproliferative Activity in Cell Lines (Mechanism-focused, not clinical)

The antiproliferative effects of imidazo[1,2-a]pyrazine derivatives have been evaluated in various cancer cell lines. The mechanism of this activity is often linked to the inhibition of key cellular pathways involved in cell growth and proliferation. For example, the PI3Kα inhibitory activity of some imidazo[1,2-a]pyridine derivatives contributes to their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org

Studies on other imidazo[1,2-a]pyrazine derivatives have shown that their antiproliferative effects can be influenced by substitutions on the heterocyclic core. nih.gov For instance, the presence of a 2-carbonitrile group and the length of an 8-aminoaliphatic group were found to be important for the growth inhibitory activity in the Dami cell line. nih.gov While some of these compounds were also found to be non-selective phosphodiesterase (PDE) inhibitors, their antiproliferative action could not be solely attributed to this mechanism, suggesting the involvement of other cellular targets. nih.gov

Compound ClassCell LineObserved EffectPotential Mechanism
2,6,8-substituted Imidazo[1,2-a]pyridinesT47D (Breast Cancer)Cell cycle arrest and apoptosisPI3Kα inhibition
Imidazo[1,2-a]pyrazine derivatives (SCA41, SCA44)Dami (Megakaryoblastic Leukemia)Dose-dependent growth inhibitionUndetermined, but dependent on chemical substitutions

Free Radical Scavenging and Antioxidant Mechanisms

Certain imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals.

In vitro antioxidant screening of a series of imidazo[1,2-a]pyrazine derivatives, with substitutions at the C2, C3, and C8 positions, identified several compounds with promising free radical scavenging activity when compared to the standard antioxidant, ascorbic acid. The mechanism of action is believed to involve the donation of a hydrogen atom to the free radical, thereby neutralizing it. The antioxidant potential of these compounds suggests a possible therapeutic application in diseases associated with oxidative stress. nih.gov

Compound SeriesAssayResult
Substituted imidazo[1,2-a] pyrazines (4c, 4f, 5a, 5b, 5c, 5d, 5f, 5h, 6b)DPPH free radical scavengingPromising antioxidant activity comparable to ascorbic acid

Interactions with Biological Macromolecules (e.g., Protein Binding Studies)

Derivatives of the imidazo[1,2-a]pyrazine class are well-documented for their interactions with various protein targets, particularly kinases. These interactions are fundamental to their therapeutic effects, which span from anticancer to anti-inflammatory activities. The binding of these compounds to protein kinases is a key area of investigation, revealing insights into their mechanism of action.

A significant body of research has focused on imidazo[1,2-a]pyrazine derivatives as potent kinase inhibitors. nih.govnih.govdrugbank.comnih.govnih.gov For instance, certain derivatives have been designed as selective inhibitors of Aurora-A kinase, a key regulator of cell division. nih.gov X-ray crystallography studies of these inhibitors in complex with Aurora-A have elucidated the specific molecular interactions. A notable example is the binding of 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine to Aurora-A, which provided a detailed understanding of how this class of compounds interacts with the kinase. nih.gov

The binding mode of another imidazo[1,2-a]pyrazine derivative, a dual inhibitor of Aurora kinases A and B, revealed crucial interactions within the ATP-binding pocket. The pyrazole (B372694) nitrogen of the inhibitor was observed to interact with Asp274, while the N1 and the 8-amino group of the imidazopyrazine core formed hydrogen bonds with Ala213 in the hinge region of the kinase. nih.gov This interaction pattern is a common feature for many kinase inhibitors and highlights the importance of the imidazo[1,2-a]pyrazine scaffold in orienting the molecule for effective binding.

Furthermore, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of other kinases, including IKK1 and IKK2, which are involved in the NF-κB signaling pathway, and PI3K/mTOR dual inhibitors. nih.govdrugbank.com The ability of this scaffold to be modified with various substituents allows for the fine-tuning of binding affinity and selectivity for different kinase targets. For example, optimization at the 8-position of the imidazo[1,2-a]pyrazine ring has led to the development of potent Aurora kinase inhibitors with improved oral bioavailability.

The table below summarizes the kinase inhibitory activities of some representative imidazo[1,2-a]pyrazine derivatives, illustrating the potency and selectivity that can be achieved through structural modifications.

DerivativeTarget Kinase(s)Activity (IC50/Kd)Reference
3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amineAurora-ANot specified nih.gov
Acyclic amino alcohol derivative (SCH 1473759)Aurora A, Aurora BKd = 0.02 nM, Kd = 0.03 nM nih.gov
Substituted imidazo[1,2-a]pyrazin-8-aminesBrk/PTK6Low-nanomolar nih.gov
Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine (B131497) derivativesPI3Kα, mTORIC50 = 0.06 nM, IC50 = 3.12 nM drugbank.com

These studies collectively suggest that this compound, by virtue of its core scaffold, has the potential to interact with the ATP-binding sites of various protein kinases. The dimethyl substitutions at positions 2 and 8, along with the amine group at position 6, would influence its specific binding affinity and selectivity profile.

Chemical Reactivity in Biological Systems (e.g., Heterocyclic Aromatic Amine Formation Mechanisms)

The chemical structure of this compound places it in the category of heterocyclic aromatic amines (HAAs). HAAs are a class of compounds that can be formed during the cooking of meat and other protein-rich foods at high temperatures. The formation of these compounds often occurs through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. bio-conferences.org

The formation of the imidazo[1,2-a]pyrazine core can be conceptualized as arising from the Maillard reaction. sci-hub.se This reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid. nih.gov Subsequent reactions, including Strecker degradation, lead to the formation of α-aminoketones and other reactive intermediates. sci-hub.se The condensation of these intermediates is a key step in the formation of pyrazine (B50134) rings. The imidazole (B134444) portion of the molecule can be formed from the reaction of dicarbonyl compounds with ammonia (B1221849) and an aldehyde, all of which are products of the Maillard reaction.

The general mechanism for pyrazine formation involves the self-condensation of two α-aminoketone molecules, which are generated from the Strecker degradation of amino acids. sci-hub.senih.gov The specific substituents on the final imidazo[1,2-a]pyrazine ring are determined by the precursor amino acids and sugars. For this compound, the methyl groups and the amine group would originate from the specific reactants and intermediates in the Maillard reaction.

The table below outlines the key stages in the proposed formation of imidazo[1,2-a]pyrazine structures via the Maillard reaction.

StageDescriptionKey Reactants/Intermediates
Initial Stage Condensation of a reducing sugar and an amino acid to form a glycosylamine, followed by Amadori rearrangement.Reducing sugars, amino acids, glycosylamine, Amadori product
Intermediate Stage Degradation of the Amadori product to form dicarbonyl compounds and other reactive species. Strecker degradation of amino acids to form α-aminoketones and Strecker aldehydes.Dicarbonyl compounds, α-aminoketones, Strecker aldehydes
Final Stage Condensation of α-aminoketones to form dihydropyrazines, which are then oxidized to pyrazines. Formation of the fused imidazole ring from dicarbonyls, ammonia, and an aldehyde.Dihydropyrazines, pyrazines, imidazoles

The reactivity of HAAs in biological systems is of significant interest due to their potential genotoxicity after metabolic activation. While no specific data exists for this compound, the chemical reactivity of related HAAs, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has been studied. The nitrosation of MeIQx can lead to the formation of reactive intermediates that can bind to DNA, suggesting a potential mechanism of genotoxicity. nih.gov This highlights the importance of understanding the chemical reactivity of the amino group on the imidazopyrazine ring in biological environments.

Computational Chemistry and in Silico Modeling for 2,8 Dimethylimidazo 1,2 a Pyrazin 6 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and chemical reactivity. nih.gov

The three-dimensional structure of this compound is not static; rotation around single bonds can lead to various spatial arrangements known as conformations. Conformational analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a protein's binding site.

Using quantum chemical methods, researchers can perform a potential energy surface (PES) scan. nih.gov This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step. The resulting energy landscape reveals the most stable, low-energy conformations (local minima) and the energy barriers required to transition between them. For substituted imidazo[1,2-a]pyrazine (B1224502) derivatives, DFT calculations at the B3LYP level of theory are commonly employed to optimize the geometry of different rotameric forms and identify the most stable conformers. nih.gov The stability of these conformers can be influenced by intramolecular interactions, such as hydrogen bonds. nih.gov

Table 1: Example of Conformational Analysis Data

Parameter Description Typical Computational Method
Dihedral Angle The angle between two planes, used to define molecular conformation. PES Scan
Relative Energy The energy of a conformer relative to the most stable conformation. DFT/B3LYP

| Boltzmann Distribution | The predicted population of each conformer at a given temperature. | Statistical Mechanics |

Quantum chemical calculations are powerful tools for elucidating the pathways of chemical reactions. This is particularly relevant for understanding the formation of Heterocyclic Aromatic Amines (HAAs), a class of compounds to which this compound belongs. These calculations can map the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies.

By modeling the reactants, products, and potential transition states, DFT can help predict the most likely mechanism for the formation of the imidazo[1,2-a]pyrazine core. This involves simulating the cyclization reactions of precursor molecules. Understanding these pathways is critical for controlling the synthesis of desired compounds and minimizing the formation of unwanted byproducts.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is essential for predicting the biological targets of this compound and understanding the structural basis of its potential activity. eco-vector.com

In a typical molecular docking study, a 3D model of the target protein is used as a scaffold. The this compound molecule is then computationally placed into the protein's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the highest-scoring poses are identified as the most likely binding modes. These predictions provide a static snapshot of how the ligand might interact with its receptor. For the broader class of imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes and receptors. mdpi.comresearchgate.net

Beyond predicting the binding pose, docking analysis provides detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex. This process, known as interaction hotspot mapping, identifies key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, pi-stacking, or electrostatic interactions with the ligand.

For example, the nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. The aromatic rings can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Mapping these "hotspots" is crucial for structure-activity relationship (SAR) studies, which aim to design more potent and selective analogs. nih.gov

Table 2: Example of Molecular Docking Interaction Data

Interaction Type Ligand Moiety Potential Interacting Amino Acid
Hydrogen Bond -NH2 group Aspartate, Glutamate
Hydrogen Bond Pyrazine (B50134) Nitrogen Serine, Threonine
Hydrophobic Methyl groups Leucine, Valine, Alanine

| Pi-Pi Stacking | Imidazopyrazine ring | Phenylalanine, Tyrosine |

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a valuable static picture, the interactions between a ligand and its protein target are dynamic in nature. Molecular Dynamics (MD) simulations offer a way to study these dynamic movements over time. semanticscholar.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecular system, providing a movie-like view of the interaction. nih.gov

Starting with a promising pose from molecular docking, an MD simulation places the ligand-protein complex in a simulated aqueous environment. The simulation then tracks the movements of all atoms over a set period, from nanoseconds to microseconds. This allows researchers to assess the stability of the predicted binding mode. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. MD simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy. semanticscholar.org These simulations are crucial for validating docking results and gaining a deeper understanding of the molecular recognition process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. This method is instrumental in predicting the activity of new chemical entities and optimizing lead compounds.

Currently, there are no specific, publicly available QSAR models that have been developed exclusively for this compound. Research on the broader class of imidazo[1,2-a]pyrazine derivatives has explored their potential as inhibitors for various biological targets. These studies often involve the generation of QSAR models to understand the structural requirements for their activity. However, the direct applicability and the specific descriptors relevant to the 2,8-dimethyl and 6-amine substitution pattern have not been explicitly detailed in published research.

Without dedicated studies, it is not possible to present a data table of specific molecular descriptors or a validated QSAR model for this compound.

Virtual Screening and Lead Discovery Applications

Virtual screening is a powerful computational methodology used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches.

There is a lack of specific virtual screening campaigns reported in the scientific literature where this compound has been identified as a hit or a lead compound. While virtual screening has been employed to discover novel imidazo[1,2-a]pyrazine-based compounds with various biological activities, the outcomes of such studies that specifically highlight the this compound structure have not been published.

Consequently, detailed research findings from virtual screening, such as docking scores, binding interactions with specific protein targets, or enrichment factors in screening libraries for this particular compound, are not available to be presented.

Advanced Derivatives and Analog Synthesis of Imidazo 1,2 a Pyrazin 6 Amine

Heterocyclic Ring Fusions and Scaffold Diversification

The fusion of additional heterocyclic rings onto the imidazo[1,2-a]pyrazine (B1224502) core is a powerful strategy for creating novel chemical entities with potentially unique biological activities. This approach, often referred to as scaffold hopping or diversification, can significantly alter the three-dimensional shape, electronic properties, and substituent vector space of the parent molecule.

Imidazo-pyrrolo[1,2-a]pyrazine Hybrid Systems

A notable example of scaffold diversification is the synthesis of imidazo-pyrrolo[1,2-a]pyrazine hybrid systems. These fused polycyclic structures exhibit distinct optical properties, such as blue fluorescence, making them of interest for bioimaging applications. nih.gov The synthesis of these complex scaffolds can be achieved through cascade reactions that proceed with high atom economy under mild conditions. nih.gov For instance, a novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid system has been synthesized via a double cyclodehydration and aromatization cascade. nih.gov This modular approach allows for the generation of a wide range of derivatives. nih.gov

The general synthetic approach often involves the condensation of an aminopyrazine with a suitable carbonyl compound to form the imidazo[1,2-a]pyrazine core, followed by further cyclization reactions to append the pyrrole (B145914) ring. The specific reagents and reaction conditions can be tailored to achieve the desired substitution pattern on the final hybrid molecule.

Table 1: Examples of Fused Heterocyclic Systems Based on Imidazo[1,2-a]pyrazine

Fused SystemSynthetic StrategyPotential Applications
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazineDouble cyclodehydration and aromatizationBioimaging, Organic Light-Emitting Diodes (OLEDs) nih.gov
Imidazo[1,2-a]pyrrolo[2,1-c]pyrazineRegioselective annulative functionalizationsNot specified researchgate.net

Introduction of Chiral Centers and Stereochemistry

The introduction of chiral centers into the 2,8-dimethylimidazo[1,2-a]pyrazin-6-amine structure can lead to stereoisomers with distinct pharmacological profiles. The synthesis of enantiomerically pure or enriched compounds is crucial for understanding structure-activity relationships and for developing more selective and potent therapeutic agents.

While specific methods for the asymmetric synthesis of this compound derivatives are not extensively documented, general strategies for introducing chirality into related heterocyclic systems can be considered. These include:

Use of Chiral Starting Materials: Employing enantiomerically pure building blocks, such as chiral amines or carbonyl compounds, in the initial condensation reaction to form the imidazo[1,2-a]pyrazine core.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting materials to direct the stereochemical outcome of a key reaction, followed by its subsequent removal.

Asymmetric Catalysis: Utilizing chiral catalysts, such as transition metal complexes with chiral ligands, to control the enantioselectivity of a synthetic step. For instance, iridium-catalyzed enantioselective intramolecular allylic aminations have been used to create tricyclic benzimidazoles with a tertiary carbon stereocenter. researchgate.net

The development of methods for the synthesis of novel condensed heterocyclic systems, such as 6,7,8,9-tetrahydropyrido[3',2':4,5]imidazo[1,2-a]pyrazine derivatives, from chiral starting materials has been reported. researchgate.net

Prodrug Strategies for Enhanced Molecular Delivery (Theoretical Aspects)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The design of prodrugs of this compound could theoretically address challenges related to its physicochemical properties, such as solubility, stability, and membrane permeability, thereby improving its pharmacokinetic profile.

Given the presence of the primary amine group at the 6-position, several prodrug strategies could be theoretically applied:

Carbamates: The amine group could be converted into a carbamate (B1207046) linkage with a promoiety. The choice of the promoiety can be tailored to control the rate of cleavage and the release of the parent drug. This strategy has been employed in the synthesis of peptide-imidazo[1,2-a]pyrazine bioconjugates. nih.gov

Amides: Acylation of the amine group to form an amide bond with a biocompatible carboxylic acid is another common approach. The amide would then be hydrolyzed in vivo by amidases to release the active amine.

Phosphoramidates: The amine could be linked to a phosphate (B84403) group to create a phosphoramidate (B1195095) prodrug. These are often designed to be cleaved by phosphatases, which are abundant in the body.

The design of a successful prodrug requires a careful balance between stability during administration and storage, and efficient conversion to the active drug at the target site.

Synthesis of Labeled Compounds for Mechanistic Elucidation

To study the mechanism of action, metabolism, and distribution of this compound, the synthesis of isotopically labeled versions is essential. These labeled compounds can be used in a variety of in vitro and in vivo studies, including positron emission tomography (PET) imaging and metabolic profiling.

Common isotopes used for labeling include:

Stable Isotopes: Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are non-radioactive isotopes that can be incorporated into the molecule. They are typically used in mass spectrometry-based studies to trace the metabolic fate of the compound.

Radioactive Isotopes: Tritium (³H) and Carbon-14 (¹⁴C) are beta-emitters used in quantitative autoradiography and pharmacokinetic studies. For PET imaging, positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would need to be incorporated.

The synthetic strategy for introducing an isotopic label depends on the desired position of the label and the isotope being used. For example, a ¹⁴C label could be introduced by using a ¹⁴C-labeled precursor in one of the synthetic steps. The synthesis of ¹¹C-labeled PET tracers often involves rapid, late-stage labeling reactions due to the short half-life of ¹¹C (approximately 20 minutes).

While specific examples of labeled this compound are not available in the reviewed literature, the general principles of isotopic labeling would be applicable to this compound.

Emerging Research Directions for Imidazo 1,2 a Pyrazin 6 Amines

Development of Chemical Probes for Biological Systems

The development of chemical probes is a burgeoning area of research that aims to create small molecules for the study and visualization of biological processes in living systems. Fluorescent probes, in particular, are invaluable tools for understanding cellular function and dysfunction. While specific research on 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine as a chemical probe is not extensively documented, the broader class of imidazo[1,2-a]pyridines, a structurally similar scaffold, has shown promise in this area.

One study detailed the design and synthesis of a novel fluorescent probe based on an imidazo[1,2-a]pyridine (B132010) core for the detection of hydrazine (B178648). researchgate.net This probe incorporated a maleimide (B117702) group as the recognition site for hydrazine and demonstrated a low detection limit of 9.1 ppb. researchgate.net Furthermore, it was successfully applied to imaging hydrazine in HepG2 cells, showcasing the potential of this heterocyclic system in cellular imaging applications. researchgate.net

The inherent fluorescence of many imidazo[1,2-a]pyrazine (B1224502) derivatives makes them attractive candidates for the development of novel chemical probes. Their synthesis can be tailored to incorporate specific recognition motifs for various biological targets, and their photophysical properties can be fine-tuned through chemical modifications. The development of such probes could enable researchers to track the localization and activity of specific enzymes, receptors, or other biomolecules in real-time, providing valuable insights into disease mechanisms and drug action.

Multitargeting Approaches in Molecular Design

The concept of "one drug, multiple targets" has gained significant traction in drug discovery, as many complex diseases involve multiple pathological pathways. The imidazo[1,2-a]pyrazine scaffold has emerged as a versatile platform for the design of multitargeted agents.

An example of this is the development of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives as potent dual inhibitors of PI3K/mTOR. drugbank.commedchemexpress.com The PI3K-Akt-mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. A synthesized compound from this class demonstrated excellent dual inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively. drugbank.com This compound also exhibited significant anti-tumor activity both in vitro and in vivo. drugbank.com

Furthermore, imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) with concomitant antiviral activity. nih.gov One study reported the synthesis of novel imadazo[1,2-a]pyrazine derivatives that displayed potent CDK9 inhibitory activity, with the most active compound showing an IC50 of 0.16 µM. nih.gov The antiproliferative effects of these compounds correlated with their CDK9 inhibitory activity. nih.gov Notably, this scaffold has also been identified as having potential against influenza A virus, suggesting a dual-action therapeutic approach. nih.govnih.gov Another derivative, A4, was identified as a potent and broad-spectrum anti-influenza agent that targets the viral nucleoprotein (NP). nih.gov This compound also exhibited anti-HIV activity, highlighting the potential for developing dual-target antiviral drugs. nih.gov

These findings underscore the potential of the imidazo[1,2-a]pyrazine scaffold in the design of drugs that can modulate multiple targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Green Synthesis and Sustainable Production Methods

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. Several sustainable and efficient methods for the synthesis of imidazo[1,2-a]pyrazines have been reported.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. One study reported an expeditious, catalyst-free heteroannulation reaction for the synthesis of imidazo[1,2-a]pyridines/pyrimidines/pyrazines under microwave irradiation. acs.org This method utilizes a green solvent system of water and isopropanol (B130326) (H2O-IPA) and provides excellent yields of the desired products in a significantly reduced reaction time. acs.org

Another green approach involves the use of multicomponent reactions (MCRs) in sustainable solvents. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction, has been successfully employed for the synthesis of a library of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines using eucalyptol (B1671775) as a green solvent. researchgate.net

Furthermore, an iodine-catalyzed, three-component condensation reaction for the synthesis of imidazo[1,2-a]pyrazines at room temperature has been developed. nih.govrsc.orgrsc.orgresearchgate.net This method is cost-effective, utilizes a benign catalyst, and offers good yields with a simple workup procedure. nih.govrsc.orgrsc.orgresearchgate.net To avoid the use of hazardous molecular bromine in the preparation of precursors, a greener method utilizing copper bromide in ethyl acetate (B1210297) has been employed.

Table 1: Green Synthesis Approaches for Imidazo[1,2-a]pyrazines

Method Key Features Advantages
Microwave-assisted synthesis Catalyst-free, H2O-IPA solvent Reduced reaction time, excellent yields, eco-friendly
Multicomponent Reaction (Groebke–Blackburn–Bienaymé) Eucalyptol as a green solvent Efficient, sustainable
Iodine-catalyzed three-component condensation Room temperature, benign catalyst Cost-effective, simple workup, good yields

Chemoinformatics and Big Data Analysis in Imidazopyrazine Research

Chemoinformatics and computational approaches play a crucial role in modern drug discovery, from hit identification to lead optimization. In the context of imidazopyrazine research, these tools have been instrumental in identifying and optimizing new drug candidates.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In one instance, imidazo[1,2-a]pyrazines were identified as CDK9 inhibitors through a virtual screening of natural resources. nih.gov

Molecular docking is another powerful tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method was used to study the binding mode of an imidazo[1,2-a]pyrazine derivative, A4, with the influenza virus nucleoprotein, confirming a direct interaction. nih.gov Similarly, docking studies were employed to understand how novel imidazo[1,2-a]pyrazine derivatives fit into the colchicine (B1669291) binding site of tubulin. nih.gov

These computational studies provide valuable insights into the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives and guide the design of more potent and selective inhibitors. As the volume of biological and chemical data continues to grow, the application of big data analysis and machine learning algorithms will likely play an even more significant role in the future of imidazopyrazine research, enabling the prediction of biological activity, toxicity, and pharmacokinetic properties of novel compounds.

Conclusion and Future Perspectives in the Academic Research of 2,8 Dimethylimidazo 1,2 a Pyrazin 6 Amine

Summary of Key Contributions to Organic and Medicinal Chemistry

The imidazo[1,2-a]pyrazine (B1224502) scaffold, a fusion of imidazole (B134444) and pyrazine (B50134) rings, is a recognized "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active molecules. researchgate.net Within this family, 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine has emerged as a valuable building block and a core component in the development of novel therapeutic agents.

The primary contribution of this compound lies in its role as a versatile scaffold for the synthesis of kinase inhibitors. For instance, a series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.gov While this study focused on the 8-amino derivatives, the foundational structure of 2,8-dimethyl-6-amine provides a key template for exploring structure-activity relationships (SAR) at different positions of the heterocyclic core. The methyl groups at the 2 and 8 positions can influence the compound's steric and electronic properties, potentially enhancing binding affinity and selectivity for specific enzyme targets.

Furthermore, the broader class of imidazo[1,2-a]pyrazines has demonstrated a wide range of pharmacological activities, including the inhibition of Aurora kinases, which are crucial in cell cycle regulation and are often overexpressed in cancers. nih.govresearchgate.net The 6-amino group on the pyrazine ring of the title compound offers a strategic point for chemical modification, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic properties. This has positioned this compound as a valuable starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

The following table summarizes the key attributes of this compound that underscore its importance in medicinal chemistry:

AttributeSignificance in Medicinal Chemistry
Imidazo[1,2-a]pyrazine Core A privileged scaffold with a wide range of biological activities.
6-Amino Group Provides a key handle for chemical derivatization and SAR studies.
2,8-Dimethyl Substitution Influences steric and electronic properties, potentially enhancing target selectivity.
Versatility as a Building Block Enables the synthesis of diverse compound libraries for drug discovery.

Unexplored Avenues in Synthetic Methodology

While general synthetic routes for the imidazo[1,2-a]pyrazine core are established, typically involving the condensation of a 2-aminopyrazine (B29847) with an α-haloketone, there remain unexplored avenues for the specific and efficient synthesis of this compound and its derivatives. thieme-connect.com

One area ripe for investigation is the development of more sustainable and atom-economical synthetic methods. Traditional methods often involve multiple steps and the use of hazardous reagents. tsijournals.com The exploration of one-pot, multi-component reactions (MCRs) could provide a more efficient and environmentally friendly approach to this scaffold. For example, an iodine-catalyzed three-component condensation has been reported for the synthesis of other imidazo[1,2-a]pyrazine derivatives, and a similar strategy could potentially be adapted for the target compound. rsc.orgrsc.org

Furthermore, the application of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction time, yield, and scalability. These technologies allow for precise control over reaction parameters, which can be crucial for optimizing the synthesis of complex heterocyclic systems.

A comparative overview of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesCurrent Status for this compound
Classical Condensation Well-established for the general scaffold.Specific application and optimization for this compound are not widely reported.
Multi-Component Reactions High atom economy, operational simplicity, and diversity generation.Largely unexplored for the specific synthesis of this compound.
Flow Chemistry Improved safety, scalability, and reproducibility.Not yet reported for the synthesis of this compound.
Microwave-Assisted Synthesis Reduced reaction times and often improved yields.Application to this specific compound is not well-documented.

Advanced Approaches for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for the rational design of improved synthetic routes and novel analogs. While plausible mechanisms for the formation of the imidazo[1,2-a]pyrazine core have been proposed, detailed experimental and computational studies on the specific electronic and steric effects of the 2,8-dimethyl and 6-amino substituents are lacking.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, could be employed to monitor reaction progress and identify transient intermediates. These experimental approaches, coupled with density functional theory (DFT) calculations, would provide valuable insights into the transition states and reaction pathways. Such studies could help to explain the regioselectivity of reactions and guide the development of catalysts that favor the formation of the desired products.

Potential for Novel Chemical Entities and Research Tools

The structural features of this compound make it an excellent starting point for the development of novel chemical entities and research tools. The 6-amino group can be readily functionalized to introduce a wide array of chemical moieties, allowing for the fine-tuning of biological activity and the exploration of new chemical space.

Derivatives of this compound could be designed as covalent inhibitors, where a reactive group is incorporated to form a permanent bond with the target protein. This strategy has proven effective in developing highly potent and selective drugs. rsc.org Furthermore, the imidazo[1,2-a]pyrazine scaffold can be utilized in the design of fluorescent probes and chemical tools to study biological processes. The inherent fluorescence of some imidazo[1,2-a]pyrazine derivatives could be harnessed to develop sensors for specific ions or biomolecules. rsc.org

The potential applications for novel derivatives are summarized in the following table:

Application AreaPotential Role of this compound Derivatives
Medicinal Chemistry Development of highly selective kinase inhibitors, covalent inhibitors, and agents targeting other disease pathways.
Chemical Biology Design of fluorescent probes for bioimaging and as research tools to study enzyme function and cellular pathways.
Materials Science Exploration of derivatives as components of organic light-emitting diodes (OLEDs) or other functional materials.

Q & A

Q. Advanced

  • Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to SMN2 RNA (as in Risdiplam’s mechanism) .
  • ADME profiling : Assess metabolic stability in hepatocyte models and plasma protein binding via equilibrium dialysis.
  • Toxicology screens : Evaluate genotoxicity (Ames test) and off-target effects using kinase panels. For Risdiplam, dose-dependent hepatotoxicity was mitigated via structural optimization .

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